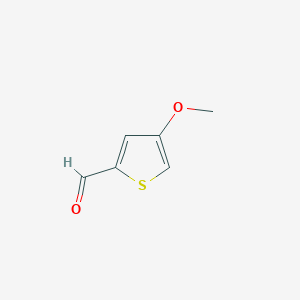
4,5-Pyridazinedicarboxamide
Overview
Description
4,5-Pyridazinedicarboxamide is an organic compound with the molecular formula C6H6N4O2 It belongs to the class of pyridazine derivatives, which are known for their diverse chemical and biological properties This compound is characterized by the presence of two carboxamide groups attached to the 4th and 5th positions of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyridazinedicarboxamide typically involves the reaction of pyridazine-4,5-dicarboxylic acid with ammonia or amine derivatives. One common method is the direct amidation of pyridazine-4,5-dicarboxylic acid using ammonia in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to carboxamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-Pyridazinedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-4,5-dicarboxylic acid.
Reduction: Reduction of the carboxamide groups can yield the corresponding amine derivatives.
Substitution: The carboxamide groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and appropriate solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
Oxidation: Pyridazine-4,5-dicarboxylic acid.
Reduction: Pyridazine-4,5-diamine.
Substitution: Various substituted pyridazine derivatives, depending on the nucleophile used.
Scientific Research Applications
4,5-Pyridazinedicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Pyridazine derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Pyridazinedicarboxamide is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in metabolic pathways, further influencing its biological effects.
Comparison with Similar Compounds
4,5-Pyridazinedicarboxamide can be compared with other pyridazine derivatives, such as:
Pyridazine-3,6-dicarboxamide: Similar in structure but with carboxamide groups at the 3rd and 6th positions.
Pyridazine-4,5-dicarboxylic acid: The precursor to this compound, with carboxylic acid groups instead of carboxamide groups.
Pyridazine-4,5-diamine: The reduced form of this compound, with amine groups instead of carboxamide groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of carboxamide groups, which confer distinct chemical and biological properties compared to other pyridazine derivatives.
Properties
IUPAC Name |
pyridazine-4,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-1-9-10-2-4(3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXPZPXFCSWWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene](/img/structure/B3176122.png)
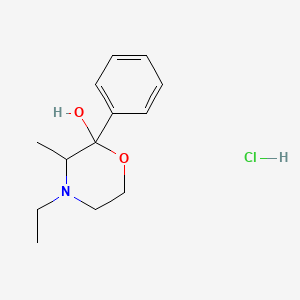
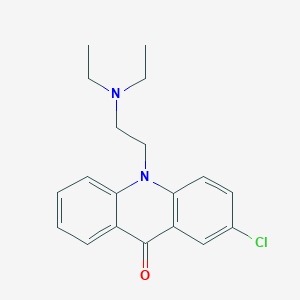
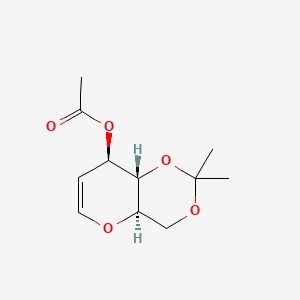
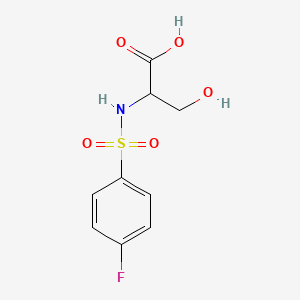

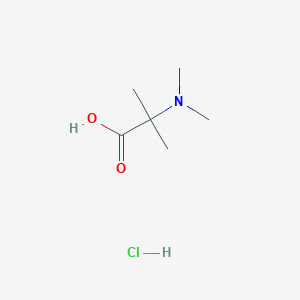
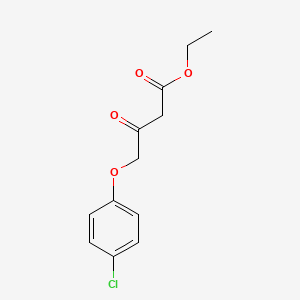
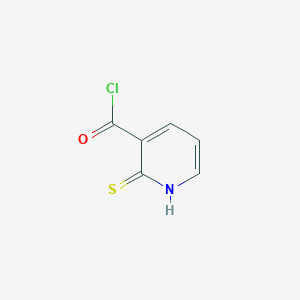

amine](/img/structure/B3176194.png)
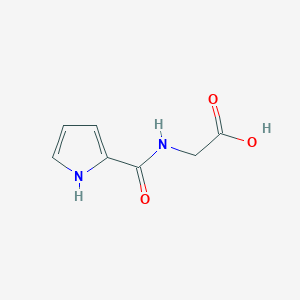
![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)
